
beta-Amyloid (1-11)
Descripción general
Descripción
Beta-Amyloid (1-11) is a peptide fragment derived from the larger amyloid precursor protein. This peptide is composed of the first eleven amino acids of the beta-amyloid protein, which is known for its association with Alzheimer’s disease. The accumulation and aggregation of beta-amyloid peptides in the brain are considered key factors in the development of Alzheimer’s disease, leading to the formation of amyloid plaques that disrupt neuronal function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-amyloid (1-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of beta-amyloid (1-11) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Beta-amyloid (1-11) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Aplicaciones Científicas De Investigación
Role in Alzheimer's Disease Research
Beta-Amyloid (1-11) is primarily studied for its involvement in the development and progression of Alzheimer's disease. Research indicates that the accumulation of amyloid beta peptides, including various truncated forms like beta-Amyloid (1-11), contributes to neurotoxicity and synaptic dysfunction.
Diagnostic Applications
Beta-Amyloid (1-11) is utilized in diagnostic imaging techniques to detect amyloid plaques in the brains of individuals suspected of having Alzheimer's disease.
Imaging Techniques
- Positron Emission Tomography (PET) : The use of tracers such as 11C-Pittsburgh compound B (PiB) allows for visualization of amyloid deposits. However, studies indicate that beta-Amyloid (1-11) may affect the binding affinity of these tracers, leading to underestimation of amyloid burden in certain cases .
Therapeutic Development
Research into beta-Amyloid (1-11) has also paved the way for developing therapeutic agents aimed at reducing amyloid plaque formation or enhancing clearance mechanisms.
Potential Therapeutics
- BACE Inhibitors : Compounds targeting the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) are being explored to inhibit the production of amyloid beta peptides, including beta-Amyloid (1-11). For example, LY2886721 was one of the first BACE inhibitors tested but faced challenges related to safety and efficacy .
Table 1: Structural Characteristics of Beta-Amyloid Peptides
Peptide | Structure Type | Key Characteristics | PDB Code |
---|---|---|---|
Beta-Amyloid (1-11) | Monomer | Forms part of oligomeric structures; involved in neurotoxicity | N/A |
Beta-Amyloid (1-40) | Monomer | More prevalent form; involved in plaque formation | 2LFM |
Beta-Amyloid (1-42) | Monomer | Highly toxic; critical for oligomer formation | 2Z0Q |
Table 2: Case Studies on Beta-Amyloid Applications
Mecanismo De Acción
Beta-amyloid (1-11) exerts its effects primarily through its ability to aggregate and form amyloid plaques. These plaques disrupt neuronal function by interfering with synaptic transmission and inducing neuroinflammation. The peptide interacts with various molecular targets, including cell surface receptors and enzymes involved in amyloid precursor protein processing. The aggregation of beta-amyloid peptides is a key event in the pathogenesis of Alzheimer’s disease .
Comparación Con Compuestos Similares
Beta-amyloid (1-11) can be compared with other amyloid peptides, such as beta-amyloid (1-42) and beta-amyloid (1-40). While all these peptides are derived from the amyloid precursor protein, they differ in their length and aggregation properties. Beta-amyloid (1-42) is more prone to aggregation and is considered more neurotoxic compared to beta-amyloid (1-40). The shorter beta-amyloid (1-11) fragment is often used in studies to understand the initial stages of amyloid aggregation and its interactions with other molecules .
List of Similar Compounds
- Beta-amyloid (1-42)
- Beta-amyloid (1-40)
- Beta-amyloid (25-35)
- Beta-amyloid (17-24)
These peptides are commonly studied in the context of Alzheimer’s disease and other neurodegenerative disorders .
Actividad Biológica
Beta-amyloid (1-11) is a truncated form of the beta-amyloid peptide, which plays a crucial role in the pathogenesis of Alzheimer's disease (AD). This section explores the biological activity of beta-amyloid (1-11), focusing on its mechanisms of action, implications in Alzheimer's disease, and relevant research findings.
Overview of Beta-Amyloid Peptides
Beta-amyloid peptides are derived from the amyloid precursor protein (APP) through enzymatic cleavage by beta-secretase and gamma-secretase. The most studied forms are Aβ40 and Aβ42, with Aβ42 being particularly associated with neurotoxicity and plaque formation in AD. The specific segment (1-11) is critical for various biological activities, including the activation of inflammatory pathways.
1. Activation of the Contact System:
Research indicates that beta-amyloid (1-11) is essential for activating the contact system of coagulation, which plays a role in inflammation and neuronal damage. This peptide fragment can initiate a cascade that leads to increased vascular permeability and recruitment of immune cells to sites of amyloid deposition .
2. Neuroinflammation:
Beta-amyloid (1-11) has been implicated in promoting neuroinflammatory responses. It can activate microglia, leading to the release of pro-inflammatory cytokines that exacerbate neuronal injury. This inflammatory response is a significant contributor to the neurodegenerative processes observed in AD .
3. Interaction with Lipoproteins:
The interaction between beta-amyloid peptides and lipoproteins, particularly low-density lipoprotein receptor-related protein 1 (LRP1), mediates the clearance of amyloid from the brain. However, alterations in these pathways can lead to increased amyloid accumulation and plaque formation .
Table 1: Summary of Key Studies on Beta-Amyloid (1-11)
Case Studies
Case Study 1: Immunotherapy Development
A study investigated the immunogenic potential of beta-amyloid (1-11) through vaccination strategies. The results showed that immunization with a multimeric form of this peptide induced robust antibody responses against Aβ without triggering T-cell activation, indicating its potential for therapeutic applications in AD management .
Case Study 2: Biomarker Analysis
In a longitudinal study examining cerebrospinal fluid (CSF) levels of β-amyloid(1-42), researchers found significant decreases in patients diagnosed with AD compared to healthy controls. This decrease was linked to disease progression and suggests that monitoring Aβ levels could serve as an early biomarker for AD diagnosis .
Implications for Alzheimer's Disease
The biological activity of beta-amyloid (1-11) underscores its dual role as both a pathological component and a potential therapeutic target in Alzheimer's disease. Understanding its mechanisms provides insights into developing strategies aimed at modulating its effects—either through immunotherapy or by enhancing clearance mechanisms.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H76N16O22/c1-27(64-47(85)32(57)21-44(80)81)46(84)66-34(13-15-42(76)77)50(88)69-37(18-28-6-3-2-4-7-28)52(90)67-33(8-5-17-61-56(58)59)49(87)70-38(20-30-23-60-26-63-30)53(91)71-39(22-45(82)83)54(92)72-40(25-73)48(86)62-24-41(75)65-36(19-29-9-11-31(74)12-10-29)51(89)68-35(55(93)94)14-16-43(78)79/h2-4,6-7,9-12,23,26-27,32-40,73-74H,5,8,13-22,24-25,57H2,1H3,(H,60,63)(H,62,86)(H,64,85)(H,65,75)(H,66,84)(H,67,90)(H,68,89)(H,69,88)(H,70,87)(H,71,91)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)(H4,58,59,61)/t27-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCCPVJIGFHDN-BVISTOLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H76N16O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747894 | |
Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190436-05-6 | |
Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.